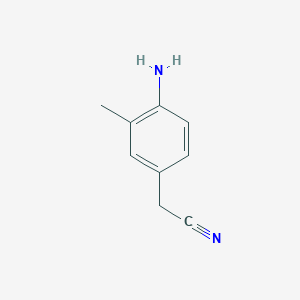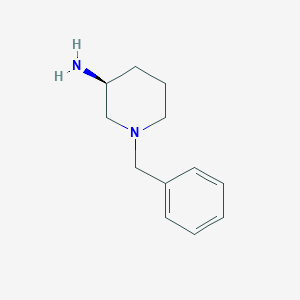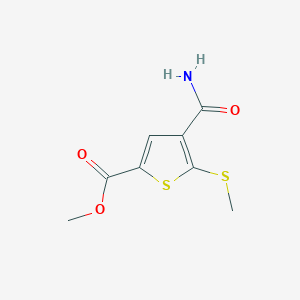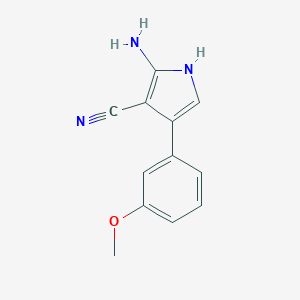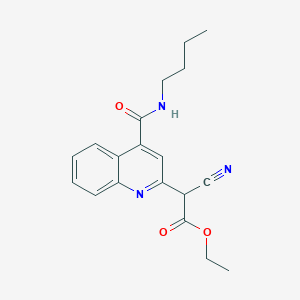
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate, also known as EBCQ, is a chemical compound with potential applications in scientific research. It belongs to the class of quinoline derivatives and is synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth. The antimicrobial activity of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to have several biochemical and physiological effects. In vitro studies have shown that it can induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. In animal studies, Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to reduce tumor growth and improve survival rates in mice with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate in lab experiments is its potential as a novel anticancer and antimicrobial agent. However, its limited solubility in water may make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate. One area of interest is its potential as a therapeutic agent for cancer and bacterial infections. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, research on the synthesis of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate and its derivatives may lead to the development of more potent and selective compounds.
Synthesemethoden
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate can be synthesized using a multi-step process that involves the reaction of 2-cyanoacetamide with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of butylamine. The resulting product is then purified using column chromatography to obtain Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate in a pure form.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines. Additionally, Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
194713-19-4 |
|---|---|
Produktname |
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate |
Molekularformel |
C19H21N3O3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
ethyl 2-[4-(butylcarbamoyl)quinolin-2-yl]-2-cyanoacetate |
InChI |
InChI=1S/C19H21N3O3/c1-3-5-10-21-18(23)14-11-17(15(12-20)19(24)25-4-2)22-16-9-7-6-8-13(14)16/h6-9,11,15H,3-5,10H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
XDQKGGAWSJWYLH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
Synonyme |
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



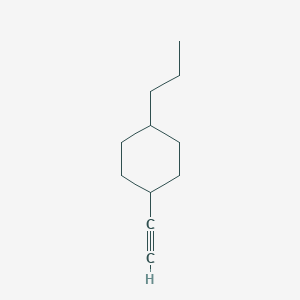
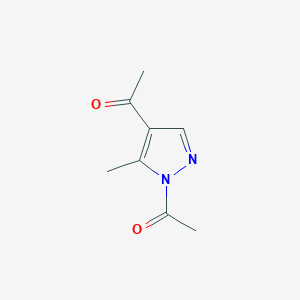
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)



